molecular formula C14H18ClN3O4 B579932 (R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) CAS No. 1429311-47-6

(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride)

Cat. No.: B579932
CAS No.: 1429311-47-6
M. Wt: 327.765
InChI Key: ITMQDYQHNKXERQ-UTONKHPSSA-N
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Description

®-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its complex structure, which includes an oxazolidinone ring, a phenyl group, and a morpholinone moiety

Scientific Research Applications

Chemistry

In chemistry, ®-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under different conditions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to its pharmacological effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Morpholinone Moiety: This involves the reaction of a suitable amine with an epoxide or a lactone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed on the oxazolidinone ring to yield amino alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of ®-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar core structure.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency.

    Cycloserine: A compound with a similar oxazolidinone ring but different substituents.

Uniqueness

®-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[4-[(5R)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMQDYQHNKXERQ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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